molecular formula C13H12O3S B138809 Benzyl Benzenesulfonate CAS No. 38632-84-7

Benzyl Benzenesulfonate

Cat. No. B138809
CAS RN: 38632-84-7
M. Wt: 248.3 g/mol
InChI Key: JOKYYJPVAFRMIT-UHFFFAOYSA-N
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Description

Benzyl benzenesulfonate is a compound that is structurally related to benzenesulfonate derivatives. While the provided papers do not directly discuss benzyl benzenesulfonate, they do provide insights into the chemistry of benzenesulfonate and its derivatives. These compounds are known for their diverse chemical properties and applications, including their use as surfactants, inhibitors, and intermediates in various chemical reactions .

Synthesis Analysis

The synthesis of benzenesulfonate derivatives can involve various strategies. For instance, the synthesis of benzenesulfonamide derivatives with phenyl-1,2,3-triazole moieties has been reported, where linkers such as ether, thioether, and amino types are incorporated to confer additional flexibility to the molecules . Another synthesis approach involves the intramolecular carbonyl allylation of α-prenyl or α-geranyl β-arylketosulfones, leading to substituted benzenes through a desulfonative aromatization or intramolecular Friedel-Crafts alkylation .

Molecular Structure Analysis

The molecular structure and conformational properties of benzenesulfonamide have been studied using gas electron diffraction and quantum chemical methods. Two stable conformers have been predicted, with the NH2 group either eclipsing or staggering the SO2 group. The eclipsed form is slightly more favored energetically .

Chemical Reactions Analysis

Benzenesulfonate derivatives participate in various chemical reactions. For example, nucleophilic displacement reactions of aryl benzenesulfonates with alkali-metal ethoxides have been studied, revealing metal ion catalysis and inhibition by different alkali-metal ions . Photocatalytic degradation of benzenesulfonate on colloidal titanium dioxide has been investigated, showing initial hydroxylation followed by desulfonation and eventual total mineralization . Competitive reaction pathways in the nucleophilic substitution reactions of aryl benzenesulfonates with benzylamines have also been observed, with S-O bond cleavage being the major reaction pathway .

Physical and Chemical Properties Analysis

The dynamic interfacial dilational properties of hydroxy-substituted alkyl benzenesulfonates have been characterized, indicating that the measurement of these properties is a powerful tool to probe the structure of the surfactant adsorption film . Additionally, the photolysis of methyl benzenesulfonate in methanol has been studied, leading to products such as benzene, biphenyl, and anisole . Solid-phase extraction procedures have been developed for polar benzene- and naphthalenesulfonates in industrial effluents, followed by determination with ion-pair chromatography/electrospray-mass spectrometry .

Scientific Research Applications

Environmental Monitoring and Toxicity

  • Toxicity in Municipal Sewage Treatment : Alonso et al. (2005) studied benzenesulfonates (BS) and naphthalenesulfonates (NS) in sewage treatment plants, confirming little effect of primary settlement on their removal. They suggested using an aromatic sulfonated compound as a tracer for industrial pollutants in sewage treatment plants (Alonso, Tirapu, Ginebreda, & Barceló, 2005).

Chemical Synthesis and Drug Development

  • Synthesis of CE-178,253 : Brandt et al. (2009) described the synthesis of CE-178,253 benzenesulfonate, a CB1 antagonist for obesity treatment, highlighting two synthetic routes for this compound (Brandt et al., 2009).

  • Nanofiltration Process for Drug Stability : Antonucci et al. (2002) developed a nanofiltration process to convert the benzenesulfonate salt of an anti-MRSA carbapenem antibiotic to a more soluble chloride salt, enhancing drug stability (Antonucci, Yen, Kelly, Crocker, Dienemann, Miller, & Almarrsson, 2002).

Environmental Applications

  • Degradation by Photocatalysis and Ozonation : Zsilák et al. (2014) investigated the degradation of benzenesulfonate using a combination of photocatalysis and ozonation, showing a synergic effect and enhanced mineralization (Zsilák, Szabó-Bárdos, Fónagy, Horváth, Horváth, & Hajós, 2014).

Industrial and Material Science

  • Silver Sulfonate in Layered Solids : Shimizu et al. (1999) discussed silver benzenesulfonate in layered ‘inorgano–organic’ solids, highlighting its structural uniqueness and potential applications in material science (Shimizu, Enright, Ratcliffe, Preston, Reid, & Ripmeester, 1999).

  • Photo-Fries Rearrangements in Coating Formulations : Olson (1983) explored the use of benzenesulfonate esters in UV-curable coating formulations, undergoing photo-Fries rearrangement to form derivatives upon UV exposure (Olson, 1983).

  • Granulation in Surfactant Production : Schöngut, Smrčka, & Štěpánek (2013) described the use of benzenesulfonate in the production of sodium dodecyl-benzenesulfonate, a key surfactant in cleaning products, through a dry neutralisation process (Schöngut, Smrčka, & Štěpánek, 2013).

Biomedical Research

Environmental Engineering

  • Vacuum Ultraviolet Irradiation for Surfactant Degradation : Li et al. (2020) explored the degradation of Sodium dodecyl benzenesulfonate, a common surfactant, using vacuum ultraviolet irradiation, demonstrating its effectiveness in pollutant removal (Li, Yang, Gao, Li, Zhou, Wang, Du, Zhang, & Feng, 2020).

Safety and Hazards

Benzyl Benzenesulfonate is likely to share some of the safety and hazard characteristics of its parent compound, Benzenesulfonic acid. Benzenesulfonic acid is corrosive and can cause severe skin burns and eye damage . It is also harmful if swallowed .

properties

IUPAC Name

benzyl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c14-17(15,13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKYYJPVAFRMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80489172
Record name Benzyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl Benzenesulfonate

CAS RN

38632-84-7
Record name Benzyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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